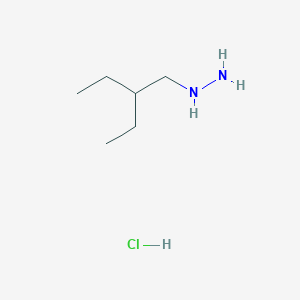
(2-Ethylbutyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H18Cl2N2. It is a derivative of hydrazine, characterized by the presence of an ethylbutyl group attached to the hydrazine moiety. This compound is typically found in its dihydrochloride salt form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)hydrazine hydrochloride typically involves the reaction of 2-ethylbutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Ethylbutylamine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones.
Reduction: It can be reduced to form alkanes through the Wolff-Kishner reduction.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The Wolff-Kishner reduction typically uses hydrazine and a strong base like potassium hydroxide under high temperatures.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of hydrazones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted hydrazines
Scientific Research Applications
(2-Ethylbutyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)hydrazine hydrochloride involves its interaction with molecular targets through nucleophilic addition reactions. It can form hydrazones by reacting with carbonyl compounds, which can then undergo further transformations. The compound’s effects are mediated through its ability to form stable intermediates and products that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Another hydrazine derivative with similar reactivity but different substituents.
Hydrazine hydrate: A simpler hydrazine compound used in similar reactions.
Isonicotinic acid hydrazide: A hydrazine derivative used in the synthesis of hydrazones and other compounds.
Uniqueness
(2-Ethylbutyl)hydrazine hydrochloride is unique due to its specific ethylbutyl substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other hydrazine derivatives may not be as effective .
Properties
Molecular Formula |
C6H17ClN2 |
|---|---|
Molecular Weight |
152.66 g/mol |
IUPAC Name |
2-ethylbutylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c1-3-6(4-2)5-8-7;/h6,8H,3-5,7H2,1-2H3;1H |
InChI Key |
QAKPXFWHGDVTLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















